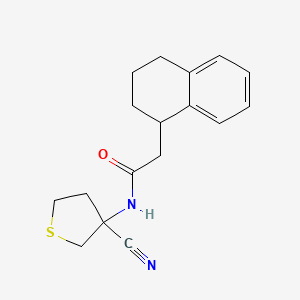

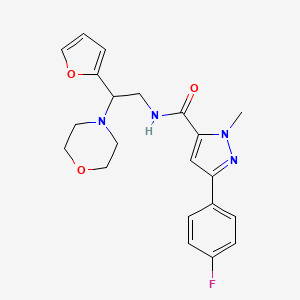

Benzyl (2R,3S)-3-amino-2-methylpiperidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzyl (2R,3S)-3-amino-2-methylpiperidine-1-carboxylate, also known as benzyl-2R,3S-amino-3-methylpiperidine-1-carboxylate, is a chiral compound used in the synthesis of a variety of compounds. It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Benzyl-2R,3S-amino-3-methylpiperidine-1-carboxylate is a versatile intermediate that can be used in a variety of reactions.

Applications De Recherche Scientifique

Catalyzed Methylation and Arylation : The compound has been used in palladium-catalyzed methylation and arylation of C-H bonds in carboxylic acids. This includes the facilitation of Pd-insertions into sp3 β-C−H bonds in aliphatic acids, achieved through C−H activation/C−C coupling sequences (Giri et al., 2007).

Synthesis of Benzyl Esters : Research demonstrates the utility of the compound in the synthesis of benzyl esters from carboxylic acids. This process is mediated by triethylamine and is notable for its compatibility with various sensitive functionalities (Tummatorn et al., 2007).

Benzylation of Alcohols : The compound has been used in the benzylation of alcohols, utilizing a stable, neutral organic salt for converting alcohols into benzyl ethers (Poon & Dudley, 2006).

Synthesis and Ring Opening of Aziridine-2-Carboxylates : It has been involved in synthesizing and opening aziridine-2-carboxylates rings, which is significant for the preparation of various amino acids and derivatives (Lee et al., 2001).

Photocarboxylation : The compound plays a role in the photocarboxylation of benzylic C–H bonds with CO2, contributing to the creation of 2-arylpropionic acids under metal-free conditions (Meng et al., 2019).

Iron-Catalyzed Ortho-Alkylation : It is used in iron-catalyzed ortho-alkylation of carboxamides, demonstrating high levels of regioselectivity and efficiency in benzylation reactions (Fruchey et al., 2014).

Propriétés

IUPAC Name |

benzyl (2R,3S)-3-amino-2-methylpiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-11-13(15)8-5-9-16(11)14(17)18-10-12-6-3-2-4-7-12/h2-4,6-7,11,13H,5,8-10,15H2,1H3/t11-,13+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQLSXOAEXCBESC-YPMHNXCESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCCN1C(=O)OCC2=CC=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](CCCN1C(=O)OCC2=CC=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl (2R,3S)-3-amino-2-methylpiperidine-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2674809.png)

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(quinoxalin-2-yl)methanone](/img/structure/B2674811.png)

![5-bromo-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2674813.png)

![4-[2-[(3-fluorobenzyl)thio]-4-oxoquinazolin-3(4H)-yl]-N-(2-furylmethyl)butanamide](/img/structure/B2674814.png)

![Ethyl 2-{[(4-fluorophenyl)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2674817.png)

![2-(3-fluorobenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2674821.png)

![2-Bromo-1-methyl-6,7-dihydro-5H-pyrrolo[3,2-c]pyridin-4-one](/img/structure/B2674826.png)